molecular formula C5H8ClN3S B2565449 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride CAS No. 159081-74-0

2-(1H-imidazol-1-yl)ethanethioamide hydrochloride

Cat. No.: B2565449
CAS No.: 159081-74-0
M. Wt: 177.65
InChI Key: NENMISLBUVNRID-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethanethioamide hydrochloride is a synthetic compound featuring an imidazole ring linked to a thioamide group via an ethylene chain, with a hydrochloride counterion. The thioamide (-C(=S)-NH₂) group distinguishes it from related imidazole derivatives, conferring unique physicochemical properties such as increased acidity and enhanced hydrogen-bonding capacity compared to amides or amines.

Properties

IUPAC Name

2-imidazol-1-ylethanethioamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.ClH/c6-5(9)3-8-2-1-7-4-8;/h1-2,4H,3H2,(H2,6,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENMISLBUVNRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride typically involves the reaction of imidazole with ethanethioamide in the presence of hydrochloric acid. The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Synthesis: Reactants are combined in a reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.

    Continuous Flow Synthesis: Reactants are continuously fed into a reactor, and the product is continuously removed. This method can offer advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)ethanethioamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-1-yl)ethanethioamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thioamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride and its analogs:

Compound Name Molecular Formula Functional Group Molar Mass (g/mol) Key Properties/Applications
2-(1H-Imidazol-1-yl)ethanethioamide HCl C₅H₉ClN₃S Thioamide 178.52* Enhanced acidity, metal chelation
2-(1H-Imidazol-1-yl)ethanamine HCl [CAS 154094-97-0] C₅H₁₀ClN₃ Primary amine 147.61 Histamine analogs, bioactivity
1-(1H-Imidazol-1-yl)acetone HCl [CAS 1158457-23-8] C₆H₉ClN₂O Ketone 176.61* Industrial pesticides, agrochemicals
2-(Hydroxymethyl)-1-methyl-1H-imidazole HCl [CAS 718642-27-4] C₅H₉ClN₂O Hydroxymethyl, methyl 148.59 Intermediate in drug synthesis
1-(2-Thienyl)-2-(1H-imidazol-1-yl)ethanone C₉H₉N₃OS Ketone, thienyl 219.25* Antifungal agents

*Calculated based on molecular formulas where data were unavailable.

Key Observations:
  • Thioamide vs. Amine/Ketone : The thioamide group in the target compound increases molar mass and polarity compared to amine or ketone analogs. Thioamides exhibit stronger intermolecular interactions (e.g., hydrogen bonding and metal coordination), which may enhance stability in biological systems or catalytic applications .
  • Substituent Effects : Methyl or hydroxymethyl groups on the imidazole ring (e.g., 2-(Hydroxymethyl)-1-methyl-1H-imidazole HCl) reduce similarity scores (e.g., 0.73 for (1-Methyl-1H-imidazol-2-yl)methanamine) and alter solubility and reactivity .

Physicochemical Properties

  • Boiling Point and Stability : 2-(1H-Imidazol-1-yl)ethanamine HCl has a boiling point of 306.2°C and low vapor pressure (0.000581 mmHg at 25°C), typical of ionic solids . The thioamide analog is expected to have a higher melting point due to stronger sulfur-mediated interactions.

Biological Activity

2-(1H-imidazol-1-yl)ethanethioamide hydrochloride, with the molecular formula C5H9N3S·HCl and a molecular weight of approximately 177.66 g/mol, is a compound characterized by the presence of both an imidazole ring and a thioamide functional group. This unique structural combination suggests potential biological activities, making it a subject of interest in pharmaceutical research.

Structural Characteristics

The compound features:

  • Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, commonly associated with various biological functions including enzyme inhibition and metal ion chelation.
  • Thioamide Group : Known for its ability to interact with biomolecules, which may contribute to anti-microbial and anti-cancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The thioamide moiety can inhibit certain enzymes, which is crucial for developing therapeutic agents targeting specific pathways.
  • Anti-Microbial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for antibiotic development.
  • Anti-Cancer Activity : Preliminary studies suggest that this compound may possess properties that inhibit cancer cell proliferation.

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets are essential for understanding its mechanism of action. The imidazole ring's ability to chelate metal ions could enhance its effectiveness in medical applications, particularly in radiopharmaceuticals.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Characteristics
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamideC5H5Cl2N3SContains chlorine substituents enhancing biological activity
2-(1H-imidazol-1-yl)ethanamine hydrochlorideC5H10ClN3Lacks thioamide group; used for different biological assays
2-(1H-imidazol-1-yl)acetohydrazideC5H8N4Features hydrazide functionality leading to distinct reactivity patterns

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of thioamides show significant inhibitory effects against various bacterial strains. The presence of the thioamide group was crucial in enhancing this activity .
  • Cancer Cell Proliferation Inhibition : Research indicated that compounds with imidazole and thioamide functionalities could effectively inhibit cancer cell lines in vitro, suggesting a pathway for therapeutic development .
  • Enzyme Interaction : Molecular docking studies have shown that this compound can effectively bind to target enzymes involved in metabolic pathways, potentially leading to novel drug designs .

Q & A

Q. What are the standard protocols for synthesizing 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride, and how do reaction conditions influence purity?

Synthesis typically involves nucleophilic substitution or condensation reactions between imidazole derivatives and thioamide precursors. Key reagents include hydrogen peroxide (for oxidation) and sodium borohydride (for reduction). Reaction pH and temperature are critical: acidic conditions (pH 4–6) favor imidazole activation, while temperatures >80°C may degrade thioamide groups. Purity optimization requires post-synthesis recrystallization in ethanol/water (3:1 v/v) and characterization via elemental analysis .

Q. What analytical methods are recommended for structural confirmation of this compound?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (DMSO-d6, 400 MHz) to confirm imidazole proton signals (δ 7.2–8.1 ppm) and thioamide NH (δ 10.5–11.2 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion [M+H]+^+ and isotopic pattern matching.
  • Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% theoretical) .

Q. How should researchers handle stability issues during storage?

The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) in amber glass vials at –20°C. Avoid exposure to strong oxidizers (e.g., peroxides) and monitor decomposition via TLC (silica gel, chloroform:methanol 9:1). Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers design isoform-selective analogs targeting heme oxygenase (HO) inhibition?

Structure-activity relationship (SAR) studies suggest that substituents on the imidazole ring (e.g., adamantyl or benzyl groups) enhance HO-1 selectivity. Use molecular docking (AutoDock Vina) to predict binding to HO-1’s hydrophobic pocket. Validate via enzyme inhibition assays: measure IC50_{50} using rat liver microsomes and NADPH-dependent heme degradation .

Q. What strategies optimize synthetic routes for fused imidazo-thiazole derivatives from this compound?

Employ Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P2_2O5_5/MeSO3_3H). Monitor reaction progress via TLC and isolate products via column chromatography (hexane:ethyl acetate gradient). Yields >90% are achievable with electron-deficient aryl substrates .

Q. How can in vitro antiprotozoal activity be evaluated?

Screen against Trypanosoma brucei or Plasmodium falciparum using:

  • Alamar Blue Assay : Measure IC50_{50} values at 72 hours.
  • Cytotoxicity Profiling : Compare with mammalian cell lines (e.g., HEK293) to assess selectivity. SAR analysis indicates 2-(1H-imidazol-1-yl)ethyl sulfanyl groups enhance activity .

Data Contradiction and Troubleshooting

Q. How to reconcile conflicting IC50_{50}50​ values in rat vs. mouse microsomal assays?

Interspecies differences in HO isoform expression (e.g., HO-2 in mouse brain vs. rat liver) require:

  • Species-Specific Controls : Use microsomes from matched tissues.
  • Molecular Dynamics Simulations : Compare binding affinities across species (GROMACS).
  • Western Blotting : Quantify HO-1/HO-2 protein levels to normalize activity data .

Q. What are common pitfalls in detecting trace impurities?

Thioamide degradation products (e.g., imidazole-2-carboxylic acid) may co-elute. Use:

  • HPLC-MS with C18 Columns : Gradient elution (0.1% formic acid in acetonitrile/water).
  • Forced Degradation Studies : Expose to heat (40°C) and UV light to identify degradants .

Methodological Challenges

Q. How to elucidate the mechanism of thromboxane A2 synthase inhibition?

  • Enzyme Kinetics : Measure VmaxV_{max} and KmK_m in platelet-rich plasma.
  • Molecular Docking : Map interactions with Tyr-385 and His-388 residues.
  • Competitive Radioligand Binding : Use 3H^3H-SQ29548 to confirm competitive inhibition .

Q. What troubleshooting steps address low yields in nucleophilic substitution reactions?

  • Solvent Optimization : Replace DMF with DMSO to reduce byproduct formation.
  • Catalyst Screening : Test KI or tetrabutylammonium bromide (10 mol%).
  • AI Retrosynthesis Tools : Leverage Pistachio/BKMS databases for alternative pathways .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles.
  • First Aid : For eye exposure, irrigate with saline (15 min); for inhalation, move to fresh air and administer O2_2.
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

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